Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a hydroxyphenylamino group and a trifluoromethyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Amination: The hydroxyphenylamino group is introduced through a nucleophilic aromatic substitution reaction, where a hydroxyphenylamine reacts with the quinoline derivative.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxy group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while hydrolysis of the ester group results in the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is
Biological Activity
Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H10F3N O3
- Molecular Weight : 281.22 g/mol
- CAS Number : 97019
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making this derivative particularly interesting for medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related quinoline derivatives. For instance, a study on similar compounds showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The compound demonstrated a 100% decrease in tumor cell viability in treated mice, indicating strong cytotoxic effects. This was attributed to its ability to induce apoptosis and enhance antioxidant activity in liver and kidney tissues, suggesting a favorable safety profile .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. These studies reveal that the compound exhibits significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases. The mechanism involves the modulation of antioxidant enzyme activities and reduction of lipid peroxidation levels .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, which can be further explored for developing new antibiotics .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Cancer Cell Proliferation : The compound binds to key receptors involved in cell cycle regulation and apoptosis pathways, leading to increased cell death in malignant cells.
- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels.
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, contributing to its antimicrobial efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of quinoline derivatives:
Properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)15-10-23-16-9-11(19(20,21)22)3-8-14(16)17(15)24-12-4-6-13(25)7-5-12/h3-10,25H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKUARJYBHOODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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